molecular formula C6H7ClO B1617263 3-Chlorocyclohex-2-en-1-one CAS No. 5682-75-7

3-Chlorocyclohex-2-en-1-one

Cat. No.: B1617263
CAS No.: 5682-75-7
M. Wt: 130.57 g/mol
InChI Key: HGTXPEOKLIDWIK-UHFFFAOYSA-N
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Description

3-Chlorocyclohex-2-en-1-one: is an organic compound with the molecular formula C6H7ClO . It is a chlorinated derivative of cyclohexenone, characterized by the presence of a chlorine atom at the third position of the cyclohexene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorocyclohex-2-en-1-one can be synthesized through several methods. One common approach involves the chlorination of cyclohex-2-en-1-one using chlorine gas or a chlorinating agent such as thionyl chloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Chlorocyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Chlorocyclohex-2-en-1-one is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for constructing complex molecules .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It may be used in the synthesis of pharmaceuticals and agrochemicals .

Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers, resins, and other industrial products .

Mechanism of Action

The mechanism of action of 3-chlorocyclohex-2-en-1-one involves its reactivity towards nucleophiles and electrophiles. The chlorine atom at the third position makes the compound susceptible to nucleophilic attack, leading to various substitution reactions. Additionally, the enone structure allows for conjugate addition reactions, further expanding its reactivity profile .

Comparison with Similar Compounds

Uniqueness: 3-Chlorocyclohex-2-en-1-one is unique due to the presence of the chlorine atom, which enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it valuable for various applications in research and industry .

Properties

IUPAC Name

3-chlorocyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO/c7-5-2-1-3-6(8)4-5/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTXPEOKLIDWIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90340886
Record name 3-chlorocyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5682-75-7
Record name 3-chlorocyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chlorocyclohex-2-en-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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